2-bromo-N-(2,5-dimethylphenyl)butanamide
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Overview
Description
2-Bromo-N-(2,5-dimethylphenyl)butanamide is an organic compound with the molecular formula C12H16BrNO It is a brominated amide derivative of butanamide, featuring a 2,5-dimethylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,5-dimethylphenyl)butanamide typically involves the bromination of N-(2,5-dimethylphenyl)butanamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,5-dimethylphenyl)butanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thiolamides, or alkoxyamides.
Reduction: Formation of the corresponding amine, N-(2,5-dimethylphenyl)butanamide.
Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.
Scientific Research Applications
2-Bromo-N-(2,5-dimethylphenyl)butanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,5-dimethylphenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the amide group can form hydrogen bonds, further modulating its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
- 2-Bromo-N-(3,4-dimethylphenyl)butanamide
- 2-Bromo-N-(2,6-dimethylphenyl)butanamide
Uniqueness
2-Bromo-N-(2,5-dimethylphenyl)butanamide is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. The position and nature of the substituents on the phenyl ring can significantly affect the compound’s properties, making it distinct from other similar compounds.
Biological Activity
2-Bromo-N-(2,5-dimethylphenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C₁₂H₁₆BrNO
- Molecular Weight : 256.17 g/mol
- CAS Number : 924969-58-4
Antimicrobial Properties
Research indicates that compounds with a 2,5-dimethylphenyl substituent often exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives of this scaffold can demonstrate efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Efficacy Against Bacteria : The compound has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth, particularly in drug-resistant strains .
- Fungal Activity : It has also displayed antifungal properties against Candida species, which are known for their resistance to conventional treatments .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Notable findings include:
- Cell Lines Tested : The compound was evaluated using A549 (lung cancer) and Caco-2 (colon cancer) cell lines.
- Mechanism of Action : It appears to exert its effects through apoptosis induction and cell cycle arrest, although the precise molecular mechanisms remain to be fully elucidated .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of several derivatives of the 2,5-dimethylphenyl scaffold. The results indicated that compounds similar to this compound exhibited:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 µg/mL against resistant bacterial strains.
- Enhanced activity when combined with standard antibiotics, suggesting a potential synergistic effect.
Study 2: Anticancer Activity
In a recent investigation reported in Cancer Research, researchers found that:
- Treatment with this compound led to a significant reduction in cell viability in A549 cells with an IC50 value of approximately 12 µM.
- The compound triggered apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis.
The biological effects of this compound are thought to arise from its ability to interact with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Protein Interaction : The compound may also modulate protein interactions critical for cellular signaling pathways associated with growth and survival .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
Compound Name | Antimicrobial Activity | Anticancer Activity | Key Features |
---|---|---|---|
This compound | Yes | Yes | Broad-spectrum activity |
N-Benzyl-1,2,3,4-tetrahydroisoquinoline | Moderate | Yes | Known for neuroprotective effects |
1-Methyl-1,2,3,4-tetrahydroisoquinoline | Low | Moderate | Limited antimicrobial efficacy |
Properties
IUPAC Name |
2-bromo-N-(2,5-dimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-7-8(2)5-6-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPDVNXBCUMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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